GSK2256098

Description

FAK Inhibitor this compound is a focal adhesion kinase-1 (FAK) inhibitor with potential antiangiogenic and antineoplastic activities. FAK inhibitor this compound inhibits FAK, which may prevent the integrin-mediated activation of several downstream signal transduction pathways, including ERK, JNK/MAPK and PI3K/Akt, thereby inhibiting tumor cell migration, proliferation and survival, and tumor angiogenesis. The tyrosine kinase FAK is normally activated by binding to integrins in the extracellular matrix (ECM) but may be upregulated and constitutively activated in various tumor cell types.

GSK-2256098 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

a focal adhesion kinase-1 antagonist

Properties

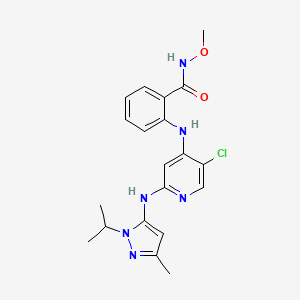

IUPAC Name |

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAHPPKGOOJSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224887-10-8 | |

| Record name | GSK-2256098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK2256098 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2256098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK2256098: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256098 is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a multitude of human cancers. FAK plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating critical cellular processes such as proliferation, survival, migration, and angiogenesis. Its aberrant activation is strongly correlated with tumor progression, invasion, and the development of drug resistance, making it a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a reversible and ATP-competitive inhibitor of FAK. Its primary mechanism involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397). The phosphorylation of this specific residue is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. By preventing the phosphorylation of Y397, this compound effectively blocks the kinase activity of FAK and subsequently inhibits the recruitment and activation of downstream signaling effectors.

Inhibition of Downstream Signaling Pathways

The inhibition of FAK by this compound leads to the suppression of several key pro-survival and pro-proliferative signaling cascades. Notably, it has been demonstrated to decrease the phosphorylation and activation of:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. This compound-mediated inhibition of FAK leads to reduced levels of phosphorylated Akt (p-Akt), thereby promoting apoptosis and inhibiting cell growth.

-

ERK/MAPK Pathway: The ERK/MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Inhibition of FAK by this compound results in decreased phosphorylation of ERK (p-ERK), contributing to the compound's anti-proliferative effects.

The downstream consequences of FAK inhibition by this compound are a cascade of anti-tumorigenic effects at the cellular level.

Cellular Effects

Preclinical studies have consistently demonstrated that this compound exerts the following effects on cancer cells:

-

Inhibition of Cell Proliferation and Viability: By attenuating the pro-proliferative signals from the ERK/MAPK and PI3K/Akt pathways, this compound effectively reduces the rate of cancer cell proliferation and decreases overall cell viability.

-

Induction of Apoptosis: The suppression of the PI3K/Akt survival pathway by this compound leads to the induction of programmed cell death, or apoptosis, in cancer cells.

-

Inhibition of Cell Migration and Invasion: FAK is a central component of focal adhesions, which are critical for cell motility. By inhibiting FAK, this compound disrupts the dynamics of focal adhesions, thereby impairing the ability of cancer cells to migrate and invade surrounding tissues.

-

Inhibition of Anchorage-Independent Growth: A hallmark of transformed cells is their ability to grow in an anchorage-independent manner. This compound has been shown to significantly reduce the capacity of cancer cells to form colonies in soft agar, indicating a reversal of this malignant phenotype.

Quantitative Data

The potency and efficacy of this compound have been quantified in various preclinical studies. A summary of key quantitative data is presented below for easy comparison.

| Parameter | Value | Cell Line/System | Reference |

| Ki (FAK) | 0.4 nM | Enzymatic Assay | |

| IC50 (p-FAK Y397) | 15 nM | OVCAR8 (Ovarian) | |

| 8.5 nM | U87MG (Glioblastoma) | ||

| 12 nM | A549 (Lung) | ||

| Inhibition of p-FAK (Y397) in PDAC cell lines | Low (<20%) to High (>90%) | 6 PDAC cell lines (0.1–10 μM) | |

| Maximum Tolerated Dose (MTD) in Humans | 1000 mg twice daily | Phase I Clinical Trial (Solid Tumors) |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams are provided.

Caption: this compound inhibits FAK autophosphorylation, blocking downstream PI3K/Akt and ERK signaling.

Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis for FAK Signaling

-

Cell Lysis:

-

Culture cancer cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FAK (Y397), FAK, p-Akt, Akt, p-ERK, and ERK overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Clonogenic Survival Assay

-

Cell Seeding:

-

Plate a known number of single cells (e.g., 500-1000 cells) in 6-well plates.

-

-

Treatment:

-

Allow the cells to attach for 24 hours, then treat with different concentrations of this compound for a specified duration.

-

After treatment, replace the drug-containing medium with fresh complete medium.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, allowing viable cells to form colonies (defined as a cluster of at least 50 cells).

-

-

Staining and Counting:

-

Wash the colonies with PBS.

-

Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

-

Analysis:

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

-

Soft-Agar Anchorage-Independent Growth Assay

-

Base Agar Layer:

-

Prepare a 0.6% agar solution in complete medium and pour 2 mL into each well of a 6-well plate.

-

Allow the base agar to solidify at room temperature.

-

-

Cell Suspension in Top Agar:

-

Trypsinize and count the cells.

-

Prepare a 0.3% agar solution in complete medium and cool it to 40°C.

-

Resuspend the cells in the 0.3% agar solution at a density of 5,000-10,000 cells per well.

-

-

Plating:

-

Carefully layer 1 mL of the cell-agar suspension on top of the solidified base agar.

-

-

Incubation and Feeding:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.

-

Add 100 µL of complete medium to each well twice a week to prevent drying.

-

-

Colony Staining and Counting:

-

After 2-3 weeks, stain the colonies with 0.005% crystal violet.

-

Count the number of colonies larger than a certain diameter (e.g., 50 µm) using a microscope.

-

Wound Healing (Scratch) Assay

-

Cell Monolayer Formation:

-

Seed cells in a 6-well plate and grow them to 90-100% confluency.

-

-

Creating the Wound:

-

Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.

-

-

Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time for each treatment condition compared to the control.

-

Conclusion

This compound is a highly specific and potent inhibitor of FAK that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action, centered on the inhibition of FAK autophosphorylation and the subsequent suppression of key downstream signaling pathways, results in reduced cancer cell proliferation, survival, and migration. The comprehensive data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of FAK inhibition in cancer. Further clinical evaluation of this compound, both as a monotherapy and in combination with other anti-cancer agents, is warranted to fully elucidate its clinical utility.

The Therapeutic Potential of GSK2256098: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK, a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival signaling. Its overexpression and activation are implicated in the pathogenesis of various solid tumors, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of FAK.[1] FAK is a central node in signal transduction, integrating signals from integrins and growth factor receptors.[2] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3][4] This FAK/Src complex then phosphorylates a multitude of downstream substrates, activating key signaling cascades that promote cancer progression. This compound competitively binds to the ATP-binding pocket of FAK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt and ERK/MAPK pathways.[1][2] This inhibition ultimately leads to decreased tumor cell migration, proliferation, survival, and angiogenesis.[2]

Signaling Pathway

The FAK signaling pathway is a complex network that regulates various cellular processes critical for tumor progression. The diagram below illustrates the central role of FAK and the points of intervention by this compound.

References

GSK2256098: A Deep Dive into FAK Signaling Inhibition for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and hyperactivation are implicated in the progression and metastasis of numerous solid tumors, making it a compelling target for cancer therapy.[1][2] GSK2256098 is a potent and selective, ATP-competitive, reversible inhibitor of FAK that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action within the FAK signaling pathway, and its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FAK.[3] The primary mechanism involves targeting the autophosphorylation site of FAK at tyrosine 397 (Y397).[3][4] Phosphorylation at this site is a critical step for FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades.[1] By preventing Y397 phosphorylation, this compound effectively blocks the recruitment and activation of Src, thereby inhibiting the propagation of signals that promote cell survival, proliferation, and motility.[3][4]

The inhibition of FAK by this compound leads to the downregulation of key downstream signaling pathways, including the PI3K/Akt and ERK/MAPK pathways.[2][3] These pathways are crucial for cell survival and proliferation, and their attenuation by this compound contributes to its anti-cancer effects.[3]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data from preclinical studies.

| Parameter | Value | Description | Reference |

| Ki (apparent) | 0.4 nM | The apparent inhibition constant, indicating high-affinity binding to FAK. | [3] |

| Enzymatic IC50 | 1.5 nM | The half-maximal inhibitory concentration against FAK enzymatic activity. | [1] |

| Selectivity | ~1000-fold vs. Pyk2 | Demonstrates high selectivity for FAK over the closely related kinase Pyk2. | [1] |

| Cell Line | Cancer Type | IC50 (FAK Y397 Phosphorylation) | Reference |

| OVCAR8 | Ovary | 15 nM | [3] |

| U87MG | Brain (Glioblastoma) | 8.5 nM | [3] |

| A549 | Lung | 12 nM | [3] |

| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |

| PANC-1 | Pancreatic | 29 µM | [5] |

| L3.6P1 | Pancreatic | 25 µM | [5] |

FAK Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factor receptors to downstream pathways, and the point of intervention by this compound.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Western Blot Analysis for FAK Phosphorylation

This protocol is used to assess the level of FAK phosphorylation at Y397 in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., U87MG, PANC-1) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1–10 μM) or vehicle control (DMSO) for a specified duration (e.g., 1 hour).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK to normalize for protein loading.

Caption: Workflow for Western Blot analysis of FAK phosphorylation.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., PANC-1, L3.6P1) in 96-well plates at a predetermined density.[5]

-

Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 to 200 µM) for 72 hours.[5]

-

MTS Reagent Addition: Add MTS solution to each well and incubate for 1-4 hours at 37°C.[5]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[7]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cell survival.

Methodology:

-

Cell Treatment: Treat cells in a 6-well plate with various concentrations of this compound for 48 or 72 hours.[3]

-

Re-seeding: At the end of the treatment, trypsinize the cells, count them, and re-seed a specific number of cells (e.g., 500-1000) into new 6-well plates.[3]

-

Colony Formation: Culture the cells for 9-14 days to allow for colony formation.[3]

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically containing >50 cells).[3]

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.

References

- 1. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Early Research and Discovery of GSK2256098

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational research and discovery of GSK2256098, a pivotal small molecule inhibitor of Focal Adhesion Kinase (FAK). The document details its mechanism of action, summarizes key quantitative data from preclinical and early clinical studies, outlines experimental methodologies, and visualizes the critical signaling pathways and workflows involved in its initial evaluation.

Introduction: Targeting a Key Node in Cancer Progression

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes.[1][2] In numerous cancer types, FAK is overexpressed and hyperactivated, playing a significant role in tumor growth, survival, invasion, and migration.[1][3][4] This central role in malignancy established FAK as a promising therapeutic target for cancer treatment.[5][6] this compound emerged from these efforts as a potent and selective FAK inhibitor with the potential for antineoplastic and antiangiogenic activity.[7][8]

Mechanism of Action: Potent and Selective FAK Inhibition

This compound is a potent, selective, reversible, and ATP-competitive inhibitor of FAK kinase activity.[9] Its primary mechanism involves targeting the FAK autophosphorylation site, Tyrosine 397 (Y397).[9][10][11] Phosphorylation at this site is a requisite step for FAK activation, creating a high-affinity binding site for Src family kinases, which in turn triggers downstream signaling cascades.[12][13]

By inhibiting FAK Y397 phosphorylation, this compound effectively blocks the activation of key downstream pro-survival and proliferative pathways, including the PI3K/Akt and ERK/MAPK signaling cascades.[7][9][11] The cellular consequences of this inhibition are significant, leading to:

-

Inhibition of tumor cell migration, proliferation, and survival. [7]

-

Induction of apoptosis (programmed cell death). [9]

This compound demonstrates high selectivity for FAK, with approximately 1000-fold greater specificity for FAK over its closest family member, Pyk2.[11][13][14]

Quantitative Data Summary

The early evaluation of this compound involved extensive in vitro and in vivo studies, followed by Phase I clinical trials. The quantitative findings from this research are summarized below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines/Conditions | Citation |

|---|---|---|---|

| Apparent Ki | 0.4 nM | FAK Kinase Assay | [9] |

| Enzymatic IC50 | 1.5 nM | FAK Kinase Assay | [13][15] |

| Cellular IC50 | 8.5 nM | U87MG (Glioblastoma) - FAK Y397 Phosphorylation | [9][11][14] |

| 12 nM | A549 (Lung) - FAK Y397 Phosphorylation | [9][11][16] | |

| 15 nM | OVCAR8 (Ovarian) - FAK Y397 Phosphorylation | [9][11][16] |

| Inhibition Range | <20% to >90% | 6 Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines (0.1–10 μM) |[10][11] |

Table 2: Key Preclinical In Vivo Efficacy of this compound

| Cancer Model | Treatment | Key Finding | Citation |

|---|---|---|---|

| Ovarian Cancer | This compound Monotherapy | 58% decrease in mean tumor weight vs. control (p=0.038) | [17] |

| (Orthotopic Mouse Model) | This compound + Pazopanib | 71% decrease in mean tumor weight vs. Pazopanib alone (p=0.04) | [17] |

| This compound + Docetaxel | 44% decrease in mean tumor weight vs. Docetaxel alone (p=0.17) | [17] | |

| Uterine Cancer | This compound | Lower tumor weights and fewer metastases in PTEN-mutant model | [9] |

| (Ishikawa Orthotopic Model) | Lower microvessel density (CD31), less proliferation (Ki67), higher apoptosis (TUNEL) | [9] | |

| Glioblastoma | This compound | Dose- and time-dependent inhibition of pFAK | [13][15][18] |

| (U87MG Xenograft) | | | |

Table 3: Phase I Clinical Trial Data in Recurrent Glioblastoma

| Parameter | Value/Observation | Citation |

|---|---|---|

| Dose Cohorts | 500 mg, 750 mg, 1000 mg (all twice daily) | [13][19] |

| Maximum Tolerated Dose (MTD) | 1000 mg twice daily | [15][19] |

| Dose-Limiting Toxicities (DLTs) | Cerebral Edema | [15][19] |

| Best Response | Stable Disease in 3 of 13 patients | [19] |

| [11C]this compound PET Substudy (VT Estimates) | Tumor Tissue: 0.9 | [18][19] |

| Surrounding T2 Enhancing Areas: 0.5 | [18][19] |

| | Normal Brain: 0.4 |[18][19] |

Table 4: Phase I Clinical Trial Data in Advanced Solid Tumors

| Parameter | Value/Observation | Citation |

|---|---|---|

| Dose Escalation Range | 80 mg to 1500 mg (twice daily) | [20] |

| Maximum Tolerated Dose (MTD) | 1000 mg twice daily | [20] |

| Most Frequent Adverse Events | Nausea (76%), Diarrhea (65%), Vomiting (58%) | [20] |

| Pharmacodynamics (PD) | ~80% reduction in pFAK Y397 at ≥750 mg BID doses | [20] |

| Clinical Activity | Minor responses in melanoma and mesothelioma; Median PFS of 23.4 weeks in Merlin-negative mesothelioma |[20] |

Key Experimental Protocols

Detailed methodologies were crucial for characterizing the activity of this compound.

A. Western Blot Analysis for Phosphoprotein Levels This assay was used to quantify the inhibition of FAK and its downstream targets.

-

Cell Culture and Treatment: Cancer cell lines (e.g., PDAC, U87MG) were cultured to ~70% confluence.[9]

-

Incubation: Cells were incubated with varying concentrations of this compound (e.g., 0.1–10 μM) for specified times (e.g., 1 hour).[11]

-

Lysis: Cells were harvested and lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies specific for phospho-FAK (Y397), total FAK, phospho-Akt (Ser473), total Akt, phospho-ERK (Thr202/Tyr204), and total ERK.[11]

-

Detection: Following incubation with secondary antibodies, protein bands were visualized using chemiluminescence and quantified.

B. Clonogenic Survival Assay This method assessed the long-term proliferative capacity of cells after drug treatment.

-

Initial Treatment: Pancreatic ductal adenocarcinoma (PDAC) cells were cultured in 6-well plates to ~70% confluence.[9]

-

Drug Exposure: Cells were treated with this compound (0.1-10 μM) for 48 or 72 hours.[9]

-

Re-seeding: Following treatment, cells were harvested, counted, and re-seeded at a low density in fresh medium without the drug.

-

Colony Formation: Cells were allowed to grow for approximately 9 days until visible colonies formed.[9]

-

Staining and Counting: Colonies were stained with a clonogenic reagent (e.g., crystal violet) and counted to determine the surviving fraction compared to untreated controls.[9]

C. Orthotopic Murine Xenograft Model In vivo efficacy was tested using models that mimic human disease.

-

Cell Implantation: Human cancer cells (e.g., Ishikawa uterine cancer cells) were surgically implanted into the corresponding organ of immunodeficient mice.[9]

-

Treatment Initiation: Once tumors were established, mice were randomized into control and treatment groups. This compound was administered orally.

-

Monitoring: Tumor growth and animal health were monitored regularly.

-

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed.[9]

-

Immunohistochemistry (IHC): Tumor tissues were processed for IHC analysis to assess microvessel density (CD31), cell proliferation (Ki67), and apoptosis (TUNEL assay).[9]

D. [11C]this compound PET Substudy in Glioblastoma Patients This clinical protocol was designed to assess drug penetration across the blood-brain barrier (BBB).[19]

-

Patient Treatment: Patients with recurrent glioblastoma were treated with oral this compound.[19]

-

Radiotracer Administration: Between days 9 and 20 of treatment, patients received a single intravenous microdose of radiolabeled [11C]this compound.[19]

-

PET Scanning: Dynamic PET scans were acquired over 90 minutes to track the biodistribution and kinetics of the radiotracer in the brain.[19]

-

Pharmacokinetic Sampling: Parallel blood samples were collected to measure plasma concentrations of the drug.[19]

-

Data Analysis: The volume of distribution (VT) of [11C]this compound was calculated for tumor tissue, surrounding areas, and normal brain to quantify drug penetration.[19]

Mandatory Visualizations

Diagram 1: FAK Signaling Pathway and this compound Inhibition

Caption: FAK activation by receptors and its inhibition by this compound.

Diagram 2: Experimental Workflow for In Vitro Characterization

Caption: Workflow for assessing this compound's effects on cancer cells.

// Define node styles drug [fillcolor="#EA4335", fontcolor="#FFFFFF"]; target [fillcolor="#FBBC05", fontcolor="#202124"]; pathway [fillcolor="#4285F4", fontcolor="#FFFFFF"]; effect [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define nodes A [drug, label="this compound\nAdministration"]; B [target, label="Inhibition of FAK\nKinase Activity (pY397)"]; C [pathway, label="Suppression of\nPI3K/Akt & ERK Pathways"]; D [effect, label="Decreased\nCell Proliferation"]; E [effect, label="Decreased\nCell Migration & Invasion"]; F [effect, label="Increased\nApoptosis"];

// Define relationships A -> B [label="causes", fontcolor="#202124"]; B -> C [label="leads to", fontcolor="#202124"]; C -> {D, E, F} [label="results in", fontcolor="#202124"]; }

References

- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. Facebook [cancer.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. selleckchem.com [selleckchem.com]

- 10. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A phase I, pharmacokinetic and pharmacodynamic study of this compound, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Selectivity Profile of GSK2256098: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the inhibitor's target engagement and potential off-target effects, facilitating informed decisions in preclinical and clinical research.

Introduction

This compound is a reversible, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival.[1][2] Dysregulation of FAK signaling is implicated in the progression of various solid tumors, making it an attractive target for cancer therapy. A critical aspect of any targeted therapy is its selectivity, as off-target activities can lead to unforeseen side effects and reduced therapeutic efficacy. This document summarizes the key quantitative data defining the selectivity of this compound, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental pathways.

Selectivity Profile of this compound

This compound has demonstrated high potency and selectivity for FAK in a variety of preclinical studies. The inhibitor exhibits a potent enzymatic inhibitory activity with an apparent dissociation constant (Ki) of 0.4 nM and a half-maximal inhibitory concentration (IC50) of 1.5 nM.[1][2]

To assess its broader kinase selectivity, this compound was evaluated against a panel of 261 kinases using the Millipore KinaseProfiler™ service. In this extensive screen, FAK was the only kinase to be significantly inhibited by more than 50%.[3] This highlights the remarkable specificity of this compound for its intended target.

Furthermore, this compound displays a high degree of selectivity over the closest related family member, Proline-rich tyrosine kinase 2 (Pyk2), with an approximate 1000-fold greater potency for FAK.[2][3] In cellular assays, this compound effectively inhibits FAK autophosphorylation at its Tyr397 site, a key step in its activation, with IC50 values in the low nanomolar range across various cancer cell lines.[1][4]

Table 1: In Vitro and Cellular Inhibition Data for this compound

| Target/Assay | Parameter | Value (nM) | Cell Line/System |

| FAK (enzymatic) | Ki | 0.4 | - |

| FAK (enzymatic) | IC50 | 1.5 | - |

| FAK (cellular pY397) | IC50 | 8.5 | U87MG (Glioblastoma) |

| FAK (cellular pY397) | IC50 | 12 | A549 (Lung Carcinoma) |

| FAK (cellular pY397) | IC50 | 15 | OVCAR8 (Ovarian Carcinoma) |

| Pyk2 | Selectivity Ratio | ~1000-fold vs FAK | - |

FAK Signaling Pathway and Mechanism of Inhibition

FAK is a central node in integrin-mediated signaling pathways. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex. This complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, activating signaling cascades such as the PI3K-Akt and Ras-MEK-ERK pathways, which promote cell survival, proliferation, and migration.

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the FAK kinase domain, preventing the transfer of phosphate from ATP to its substrates. This directly inhibits the autophosphorylation of FAK at Y397, thereby blocking the recruitment of Src and the subsequent activation of downstream pro-survival and pro-proliferative signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

The Impact of GSK2256098 on Cell Adhesion and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). It explores the core mechanism of action of this compound and its subsequent effects on cellular adhesion and migration, critical processes in cancer progression and metastasis. This document summarizes key quantitative data, details experimental methodologies for assessing the inhibitor's impact, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of FAK Signaling

This compound is a reversible, ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors to regulate cell motility, survival, and proliferation. The primary mechanism of this compound involves binding to the ATP-binding pocket of the FAK kinase domain, preventing the autophosphorylation of FAK at tyrosine 397 (Y397). This autophosphorylation event is a critical step in the activation of FAK and the subsequent recruitment of Src family kinases, which together initiate downstream signaling cascades.

By inhibiting FAK autophosphorylation, this compound effectively blocks the activation of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and the dynamic regulation of the cytoskeleton required for cell migration and invasion.

Quantitative Analysis of this compound's Impact

The inhibitory effects of this compound on FAK phosphorylation and subsequent cellular processes have been quantified in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Inhibition | Reference |

| OVCAR8 | Ovarian | FAK Phosphorylation | pFAK (Y397) | 15 nM | |

| U87MG | Glioblastoma | FAK Phosphorylation | pFAK (Y397) | 8.5 nM | |

| A549 | Lung | FAK Phosphorylation | pFAK (Y397) | 12 nM | |

| L3.6pl | Pancreatic | FAK Phosphorylation | pFAK (Y397) | >90% inhibition at 10 µM | |

| PANC-1 | Pancreatic | FAK Phosphorylation | pFAK (Y397) | <20% inhibition at 10 µM | |

| L3.6pl | Pancreatic | Clonogenic Survival | Colony Formation | ~90% inhibition at 1 µM | |

| PANC-1 | Pancreatic | Clonogenic Survival | Colony Formation | <20% inhibition at 1 µM |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the impact of this compound on cell adhesion and migration.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Detailed Methodology (based on a study with Pancreatic Ductal Adenocarcinoma cells):

-

Cell Seeding: Plate Pancreatic Ductal Adenocarcinoma (PDAC) cells in a 6-well plate and culture until they reach confluence.

-

Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch down the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) to the respective wells.

-

Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at a defined magnification.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48 hours.

-

Imaging (Final): After 48 hours, capture images of the same fields of the scratch.

-

Analysis: Measure the width of the scratch at multiple points for both the initial and final images. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] * 100

Transwell Migration/Invasion Assay

This assay quantifies the migratory and invasive potential of individual cells in response to a chemoattractant, and the inhibitory effect of this compound.

Detailed Methodology:

-

Insert Preparation: For invasion assays, coat the upper surface of transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of the transwell inserts.

-

Chemoattractant: Fill the lower chamber of the 24-well plate with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Treatment: Add this compound at desired concentrations to the upper chamber with the cells.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion (typically 24-48 hours).

-

Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the bottom of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Elute the stain from the cells and measure the absorbance using a plate reader, or count the number of stained cells in multiple fields of view under a microscope.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix (ECM) component and the inhibitory effect of this compound on this process.

Detailed Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein such as fibronectin or collagen and incubate to allow the protein to adhere.

-

Blocking: Wash the wells and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Cell Treatment and Seeding: Pre-treat cells with various concentrations of this compound. Harvest the cells and seed them into the coated wells.

-

Adhesion Incubation: Incubate the plate at 37°C for a short period (e.g., 1-2 hours) to allow the cells to adhere to the ECM.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the remaining adherent cells with a fixative like paraformaldehyde and then stain them with crystal violet.

-

Quantification: After washing away excess stain, elute the stain from the cells using a solvent (e.g., acetic acid) and measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of adherent cells.

Conclusion

This compound is a specific inhibitor of FAK that effectively disrupts key signaling pathways involved in cell adhesion and migration. By inhibiting FAK autophosphorylation, this compound leads to a dose-dependent reduction in the motility and invasive capacity of various cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other FAK inhibitors in oncology and other related fields. The quantitative data presented underscores the potency of this compound and highlights its potential as a targeted therapy for cancers characterized by FAK overexpression or hyperactivation. Further research is warranted to fully elucidate the clinical utility of this compound in various therapeutic contexts.

The Pharmacokinetics of GSK2256098: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256098 is an orally bioavailable, potent, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, summarizing key data from preclinical and clinical studies to inform further research and development.

Absorption

Following oral administration in patients with advanced solid tumors, this compound is absorbed with a median time to maximum plasma concentration (tmax) ranging from 1.5 to 4 hours.[1] The pharmacokinetic profile of this compound has been evaluated in a phase I clinical trial across a range of doses.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors (Day 1) [1]

| Dose (mg BID) | n | Cmax (ng/mL) [Geometric Mean (%CV)] | AUC(0-∞) (ng*h/mL) [Geometric Mean (%CV)] | tmax (h) [Median (Range)] | t1/2 (h) [Geometric Mean] |

| 80 | 3 | 315 (55) | 1630 (55) | 2.0 (1.5-2.0) | 4.0 |

| 160 | 3 | 557 (26) | 3380 (24) | 2.0 (1.5-4.0) | 4.6 |

| 300 | 3 | 1110 (28) | 7190 (31) | 2.0 (2.0-2.0) | 5.0 |

| 600 | 6 | 2150 (36) | 15800 (37) | 2.0 (1.5-4.0) | 5.8 |

| 1000 | 6 | 4090 (37) | 29000 (42) | 2.0 (1.5-4.0) | 6.1 |

| 1250 | 7 | 4380 (44) | 30500 (43) | 4.0 (1.5-4.0) | 6.0 |

| 1500 | 6 | 5490 (43) | 41300 (43) | 2.8 (1.5-4.0) | 9.0 |

Data extracted from a phase I study in patients with advanced solid tumors. Administration was with a light meal. %CV: Coefficient of Variation

Table 2: Repeat-Dose Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors (Day 15) [1]

| Dose (mg BID) | n | Cmax (ng/mL) [Geometric Mean (%CV)] | AUC(0-t) (ng*h/mL) [Geometric Mean (%CV)] | tmax (h) [Median (Range)] |

| 80 | 3 | 240 (54) | 1020 (54) | 1.5 (1.5-2.0) |

| 160 | 3 | 473 (33) | 2370 (31) | 2.0 (1.5-2.0) |

| 300 | 3 | 913 (39) | 5250 (40) | 2.0 (1.5-2.0) |

| 600 | 6 | 1520 (44) | 9200 (46) | 2.0 (1.5-4.0) |

| 1000 | 6 | 2800 (52) | 17100 (52) | 2.0 (1.5-4.0) |

| 1250 | 7 | 2690 (54) | 17000 (54) | 2.0 (1.5-4.0) |

| 1500 | 6 | 3630 (55) | 24800 (55) | 2.0 (1.5-4.0) |

Data extracted from a phase I study in patients with advanced solid tumors. Administration was with a light meal. %CV: Coefficient of Variation

Effect of Food

A food effect study in healthy volunteers indicated that administration of this compound with a high-fat meal resulted in a modest increase in exposure. For this reason, in the phase I study in cancer patients, the drug was administered with a light meal to ensure consistency.[1]

Distribution

The distribution of this compound has been investigated, particularly its ability to penetrate the central nervous system (CNS), a critical factor for treating brain tumors like glioblastoma.

Preclinical Data

Preclinical studies in rats with an intact blood-brain barrier (BBB) showed limited CNS penetration of this compound.[2]

Clinical Data in Glioblastoma

A clinical study in patients with recurrent glioblastoma utilized positron emission tomography (PET) with radiolabeled [11C]this compound to assess its distribution. The study revealed that while this compound has low penetration into normal brain tissue, it achieves significantly higher concentrations in tumor tissue, likely due to a disrupted BBB.[2]

Table 3: Volume of Distribution (VT) of [11C]this compound in Patients with Recurrent Glioblastoma [2][3]

| Tissue | VT Estimate (Geometric Mean) |

| Tumor Tissue | 0.9 |

| Surrounding T2 Enhancing Areas | 0.5 |

| Normal Brain | 0.4 |

VT is a measure of the volume of tissue in which the radiotracer is distributed.

Plasma Protein Binding

As of the latest available public information, the specific percentage of this compound bound to human plasma proteins has not been reported.

Metabolism

The metabolism of this compound has not been fully characterized in publicly available literature. However, some insights can be drawn from clinical study designs and observations.

In a PET study using [11C]this compound, it was noted that tracer metabolism was "moderate," with approximately 30-55% of the radioactivity in plasma at 90 minutes corresponding to the parent drug, indicating the presence of metabolites.[2]

Clinical trials with this compound have often excluded the concomitant use of strong inhibitors or inducers of cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C8, and CYP2C9, as well as the transporter OATP1B1. This suggests that these pathways may be involved in the metabolism and disposition of this compound. However, direct evidence and detailed metabolic pathways have not been published.

Excretion

Detailed information regarding the routes of excretion (e.g., renal, fecal) and the proportion of this compound and its metabolites eliminated by each pathway is not currently available in the public domain.

Drug Interactions

A clinically significant drug-drug interaction has been observed between this compound and the MEK inhibitor trametinib. Co-administration resulted in a 2-4 fold increase in trametinib plasma concentrations.[4] This interaction necessitated dose adjustments in combination therapy trials. The mechanism of this interaction has not been fully elucidated but may involve competition for metabolic enzymes or transporters.

Experimental Protocols

Phase I Study in Advanced Solid Tumors[1][5]

-

Study Design: Open-label, dose-escalation study in patients with advanced solid tumors.

-

Dosing: this compound administered orally twice daily (BID) in continuous 21-day cycles. Doses escalated from 80 mg to 1500 mg BID.

-

Pharmacokinetic Sampling: Serial blood samples were collected on Day 1 and Day 15 at pre-dose and at various time points post-dose to determine plasma concentrations of this compound.

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Glioblastoma PET Sub-study[2]

-

Study Design: An expansion cohort of a phase I study in patients with recurrent glioblastoma.

-

Dosing: Patients received oral this compound. On a separate day, they received a microdose of intravenous [11C]this compound.

-

Imaging: Dynamic PET scans were performed over 90 minutes following the injection of [11C]this compound to assess its biodistribution and kinetics in the brain and tumor.

-

Pharmacokinetic Sampling: Parallel blood samples were collected during the PET scan to measure plasma radioactivity and parent [11C]this compound concentrations.

Visualizations

Caption: Workflow of key pharmacokinetic experiments for this compound.

Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.

Conclusion

This compound exhibits dose-proportional pharmacokinetics over a wide range of oral doses in cancer patients. It demonstrates the ability to penetrate brain tumors, a crucial characteristic for an agent being investigated for glioblastoma. While key parameters like absorption and elimination half-life have been characterized, a comprehensive understanding of its metabolism and excretion pathways remains elusive in the public domain. Further studies are warranted to fully elucidate the ADME properties of this compound, which will be critical for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. The observed drug-drug interaction with trametinib highlights the importance of careful consideration of co-administered therapies. As research progresses, a more complete pharmacokinetic profile will undoubtedly emerge, aiding in the optimization of its therapeutic use.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of pharmacokinetic profiles of a recombinant canine PD-1 fusion protein by validated sandwich ELISA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics/pharmacodynamics (PK/PD) of this compound, a Focal Adhesion Kinase (FAK) Inhibitor, in Patients with Advanced Solid Tumors — Department of Oncology [oncology.ox.ac.uk]

GSK2256098: A Focal Adhesion Kinase Inhibitor with Therapeutic Potential in Non-Cancerous Proliferative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical regulator of cellular processes integral to the pathogenesis of various proliferative diseases, extending beyond oncology. Its role in cell adhesion, migration, proliferation, and survival makes it a compelling therapeutic target for a range of non-cancerous conditions characterized by excessive cell proliferation and tissue remodeling, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis. GSK2256098 is a potent, selective, and ATP-competitive inhibitor of FAK. While extensively studied in the context of cancer, this document synthesizes the available preclinical data and the well-understood mechanism of FAK to explore the therapeutic potential of this compound in non-cancerous proliferative diseases. This guide provides an in-depth overview of its mechanism of action, summarizes key preclinical findings with related FAK inhibitors, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the autophosphorylation site of FAK at tyrosine 397 (Y397).[1] This inhibition prevents the recruitment and activation of downstream signaling proteins, thereby modulating cellular functions that are often dysregulated in proliferative disorders.[1][2] this compound is a reversible and ATP-competitive inhibitor with high selectivity for FAK over other kinases, including the closely related Pyk2.[3]

Mechanism of Action: FAK Signaling in Proliferative Diseases

FAK is a key mediator of signaling from integrins and growth factor receptors to intracellular pathways that govern cell behavior. In non-cancerous proliferative diseases like fibrosis, the activation of FAK in fibroblasts, particularly in response to stimuli like Transforming Growth Factor-beta (TGF-β), is a central event.

Activated FAK triggers multiple downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for cell survival, proliferation, and migration.[1][2] In the context of fibrosis, FAK activation is instrumental in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition and tissue stiffening.[4][5]

This compound, by inhibiting the initial autophosphorylation of FAK, is poised to disrupt these pathological processes. By blocking FAK activity, this compound can potentially inhibit myofibroblast differentiation, reduce the proliferation of pathogenic cell populations, and attenuate the progression of tissue remodeling.

References

- 1. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols for GSK2256098 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in mediating signal transduction from integrins and growth factor receptors, thereby influencing cell adhesion, migration, proliferation, and survival.[2][3] Upregulation and constitutive activation of FAK are observed in various tumor cell types, making it a compelling target for cancer therapy.[4][5] this compound specifically targets the autophosphorylation site of FAK at tyrosine 397 (Y397), a critical step for its activation and the subsequent initiation of downstream signaling cascades.[5][6][7] Inhibition of FAK phosphorylation by this compound has been shown to decrease the activity of downstream pathways such as PI3K/Akt and ERK, leading to the inhibition of cancer cell growth, induction of apoptosis, and reduction of cell motility.[1][7]

These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its therapeutic potential.

Mechanism of Action

This compound acts as a selective inhibitor of FAK, demonstrating approximately 1000-fold greater selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2).[6][8] The primary mechanism involves the inhibition of FAK autophosphorylation at the Y397 site.[5][6][7] This event is crucial for the recruitment of Src-family kinases and the subsequent phosphorylation of other residues, leading to the full activation of FAK and the propagation of downstream signals. By blocking this initial step, this compound effectively abrogates FAK-mediated signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.[4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| OVCAR8 | Ovary | FAK Y397 Phosphorylation | 15 nM | [1][6] |

| U87MG | Brain (Glioblastoma) | FAK Y397 Phosphorylation | 8.5 nM | [1][6] |

| A549 | Lung | FAK Y397 Phosphorylation | 12 nM | [1][6] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (MTS) | 29 µM | [7] |

| L3.6P1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (MTS) | 25 µM | [7] |

| Enzymatic Assay | - | FAK Kinase Activity | 0.8 nM | [9] |

| Cellular Assay | - | FAK Activity | 15 nM | [9] |

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the effects of this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies on pancreatic ductal adenocarcinoma (PDAC) cells.[7]

-

Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., PANC-1, L3.6P1)

-

Complete growth medium (e.g., DMEM or GMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations can range from 0.1 µM to 200 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

-

Clonogenic Survival Assay

This protocol is based on methodologies used for PDAC cells.[1]

-

Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.

-

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

Clonogenic Reagent (e.g., crystal violet solution)

-

-

Procedure:

-

Initial Treatment: Culture cells in a 6-well plate until they reach approximately 70% confluence.[1]

-

Treat the cells with this compound at various concentrations (e.g., 0.1 µM to 10 µM) for 48 to 72 hours.[1]

-

Re-seeding: After treatment, trypsinize the cells, count them, and re-seed a low number of cells (e.g., 500-1000 cells) into new 6-well plates with fresh, drug-free complete growth medium.

-

Colony Formation: Incubate the plates for 9-14 days, allowing colonies to form.[1]

-

Staining: Wash the colonies with PBS, fix them with methanol, and stain them with a clonogenic reagent like crystal violet.

-

Analysis: Count the number of colonies (typically defined as a cluster of ≥50 cells). Calculate the surviving fraction for each treatment group relative to the control.

-

Western Blot Analysis for FAK Phosphorylation

This protocol is designed to detect the inhibition of FAK autophosphorylation.[7]

-

Objective: To determine the effect of this compound on the phosphorylation of FAK at Y397 and downstream signaling proteins like Akt and ERK.

-

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

NP-40 lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Akt, anti-total Akt, anti-phospho-ERK, anti-total ERK, and a loading control (e.g., GAPDH).

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 1 hour).[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with NP-40 lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an 8% PAGE gel and transfer them to a PVDF membrane.[7]

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Conclusion

This compound is a valuable research tool for investigating the role of FAK in cancer biology. The protocols outlined above provide a framework for conducting robust in vitro studies to characterize the cellular effects of this potent FAK inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The observed inhibition of FAK phosphorylation and downstream signaling, coupled with the anti-proliferative and pro-apoptotic effects, underscores the therapeutic potential of targeting the FAK pathway in cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]

- 4. Facebook [cancer.gov]

- 5. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A small molecule FAK kinase inhibitor, this compound, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study of the focal adhesion kinase inhibitor this compound in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

Application Notes and Protocols for GSK2256098 in a Mouse Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, migration, and angiogenesis, processes that are fundamental to tumor growth and metastasis. This compound targets the autophosphorylation site of FAK at tyrosine 397 (Y397), thereby inhibiting its kinase activity and downstream signaling pathways, including PI3K/Akt and ERK/MAPK. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines and in vivo xenograft models, making it a compound of interest for cancer research and drug development.

These application notes provide a comprehensive guide for the utilization of this compound in mouse xenograft models, including detailed protocols for drug formulation and administration, establishment of xenografts, and methods for assessing anti-tumor efficacy.

Data Presentation

In Vitro IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| OVCAR8 | Ovary | 15 |

| U87MG | Brain (Glioblastoma) | 8.5 |

| A549 | Lung | 12 |

(Data sourced from references)

In Vivo Efficacy of this compound Monotherapy in Ovarian Cancer Xenograft

| Xenograft Model | Treatment | Endpoint | Result |

| HeyA8 (Orthotopic) | This compound (75 mg/kg, daily) | Mean Tumor Weight | 58% decrease compared to control |

(Note: Detailed quantitative data on this compound monotherapy in xenograft models is limited in publicly available literature. The above data is based on a study abstract.)

In Vivo Pharmacodynamic and Efficacy Markers in Uterine Cancer Xenograft

| Xenograft Model | Treatment | Marker | Observation |

| Ishikawa (Orthotopic) | This compound | Microvessel Density (CD31) | Lower than control |

| Ishikawa (Orthotopic) | This compound | Cellular Proliferation (Ki67) | Lower than control |

| Ishikawa (Orthotopic) | This compound | Apoptosis (TUNEL) | Higher than control |

(Data sourced from reference)

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Formulation of this compound for Oral Administration

This protocol is for the preparation of a this compound solution suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh

-

PEG300

-

Tween-80

-

Sterile deionized water (ddH2O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 200 mg/mL stock, dissolve the appropriate amount of this compound powder in fresh, moisture-free DMSO. Vortex until fully dissolved.

-

To prepare a 1 mL working solution, add 50 µL of the 200 mg/mL this compound stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

-

Mix thoroughly by vortexing until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.

-

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

-

Mix the final solution thoroughly. This formulation should be used immediately for optimal results.

Subcutaneous Xenograft Model (e.g., U87MG Glioblastoma)

Materials:

-

U87MG human glioblastoma cells

-

Appropriate cell culture medium (e.g., MEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

Female athymic nude mice (6-8 weeks old)

-

1 mL syringes with 27-gauge needles

-

Calipers

Procedure:

-

Culture U87MG cells to ~80% confluency.

-

Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.

-

Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 75 mg/kg) or vehicle control daily via oral gavage.

-

Continue to monitor tumor growth and animal well-being throughout the study.

-

Euthanize the mice when tumors reach the maximum size allowed by IACUC guidelines or at the study endpoint.

-

Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry).

Orthotopic Xenograft Model (e.g., Ishikawa Uterine Cancer)

Materials:

-

Ishikawa human uterine cancer cells

-

Appropriate cell culture medium

-

Female athymic nude mice (8-12 weeks old)

-

Surgical tools for laparotomy

-

Suture materials

Procedure:

-

Culture and harvest Ishikawa cells as described for the subcutaneous model.

-

Anesthetize the mice according to approved IACUC protocols.

-

Perform a lower abdominal midline incision to expose the uterine horns.

-

Inject 4 x 10^6 Ishikawa cells in a small volume (e.g., 20 µL) into the uterine horn.

-

Close the abdominal wall and skin with sutures.

-

Allow the mice to recover and monitor for tumor development.

-

Initiate treatment with this compound (e.g., 75 mg/kg, oral, daily) or vehicle control 10-14 days after tumor cell injection.

-

Monitor the mice for adverse effects and sacrifice them 4-6 weeks after the start of treatment.

-

At necropsy, record the aggregate tumor weight, location, and number of tumor nodules.

-

Process tumor samples for further analysis.

Immunohistochemistry (IHC) for Pharmacodynamic Markers

This is a general protocol for staining paraffin-embedded tumor sections. Specific antibody dilutions and incubation times should be optimized for each marker.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-pFAK Y397, anti-Ki67, anti-CD31)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., in a steamer or water bath at 95-100°C) for 20-30 minutes.

-